2-amino-6-(2-methoxyethyl)-7-methyl-5-oxo-4-(4-(trifluoromethyl)phenyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile
Description
The compound 2-amino-6-(2-methoxyethyl)-7-methyl-5-oxo-4-(4-(trifluoromethyl)phenyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile features a pyrano[3,2-c]pyridine core substituted with:
- 2-Methoxyethyl group at position 6 (moderates lipophilicity and solubility).
- Methyl group at position 7 (steric and electronic effects).
- 4-(Trifluoromethyl)phenyl at position 4 (strong electron-withdrawing and lipophilic properties).
- Carbonitrile at position 3 (polar functional group).
Properties
IUPAC Name |
2-amino-6-(2-methoxyethyl)-7-methyl-5-oxo-4-[4-(trifluoromethyl)phenyl]-4H-pyrano[3,2-c]pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F3N3O3/c1-11-9-15-17(19(27)26(11)7-8-28-2)16(14(10-24)18(25)29-15)12-3-5-13(6-4-12)20(21,22)23/h3-6,9,16H,7-8,25H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSPJTBPMJOWBTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(C(=C(O2)N)C#N)C3=CC=C(C=C3)C(F)(F)F)C(=O)N1CCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F3N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-amino-6-(2-methoxyethyl)-7-methyl-5-oxo-4-(4-(trifluoromethyl)phenyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile is a pyrano-pyridine derivative that has garnered attention for its potential biological activities. The presence of the trifluoromethyl group and other substituents suggests a unique interaction profile that may enhance its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various assays, and potential therapeutic applications.
The biological activity of this compound is influenced by its structural features. The trifluoromethyl group is known to enhance metabolic stability and lipid solubility, which can improve membrane permeability and interaction with biological targets. This property is critical for the compound's potential as a pharmaceutical agent.
Key Interactions:
- Hydrogen Bonding: The presence of electron-withdrawing groups like trifluoromethyl enhances hydrogen bonding capabilities with target proteins.
- Lipophilicity: Increased lipophilicity aids in cellular uptake and bioavailability.
In Vitro Assays
Recent studies have evaluated the compound's activity against various biological targets:
-
Cholinesterases Inhibition:
- The compound demonstrated moderate inhibitory effects against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with IC50 values indicating significant potency compared to standard inhibitors.
- IC50 Values:
- AChE: 10.4 μM
- BChE: 7.7 μM
-
Anti-inflammatory Activity:
- Inhibition of cyclooxygenase (COX) enzymes was observed, suggesting potential anti-inflammatory properties.
- Specific activity against COX-2 was noted, which is relevant for conditions like arthritis.
-
Antioxidant Activity:
- The compound exhibited free radical-scavenging abilities, contributing to its potential in treating oxidative stress-related disorders.
Cytotoxicity Studies
The cytotoxic effects were assessed using various cancer cell lines, including MCF-7 (breast cancer) and Hek293 (human embryonic kidney cells). Results indicated that while the compound possesses some cytotoxic properties, it also shows selectivity towards cancer cells over normal cells.
Data Summary
| Activity | Target | IC50 (μM) | Remarks |
|---|---|---|---|
| Cholinesterase Inhibition | AChE | 10.4 | Moderate potency |
| BChE | 7.7 | Moderate potency | |
| Anti-inflammatory | COX-2 | Not specified | Potential anti-inflammatory agent |
| Antioxidant Activity | Free Radical Scavenging | Not specified | Effective in reducing oxidative stress |
| Cytotoxicity | MCF-7 | Not specified | Selective towards cancer cells |
Case Studies
Several case studies have highlighted the potential therapeutic applications of this compound:
- Neuroprotective Effects: A study demonstrated that the compound could protect neuronal cells from apoptosis induced by oxidative stress, suggesting its utility in neurodegenerative diseases.
- Cancer Therapy: Research indicated that the compound could enhance the efficacy of conventional chemotherapeutic agents when used in combination, leading to improved outcomes in preclinical models.
Comparison with Similar Compounds
Structural Analogues of the Pyrano[3,2-c]Pyridine Scaffold
The following compounds share the pyrano[3,2-c]pyridine core but differ in substituents, influencing their physicochemical and pharmacological properties:
Key Observations
Position 4 Substituents: The 4-(trifluoromethyl)phenyl group in the target compound provides stronger electron-withdrawing effects and higher lipophilicity compared to chlorophenyl ([3], [11]) or methoxyphenyl ([1], [5]) derivatives.
Position 6 Substituents: The 2-methoxyethyl group balances moderate solubility and lipophilicity. Morpholinylethyl ([5]) and dimethylaminoethyl ([7]) groups enhance solubility via basicity, while pyridinylmethyl ([1], [4], [11]) and phenethyl ([3]) increase aromatic interactions.
Biological Implications :
- The trifluoromethyl group in the target compound may improve membrane permeability and resistance to oxidative metabolism compared to analogues with Cl or OMe .
- Pyridinylmethyl substituents ([1], [4], [11]) could facilitate π-π stacking in enzyme active sites.
Research Findings and Data Gaps
- Physicochemical Data: Limited experimental data (e.g., logP, solubility) are available. Inferred properties rely on substituent effects.
- Biological Activity: No direct activity data are provided for the target compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
